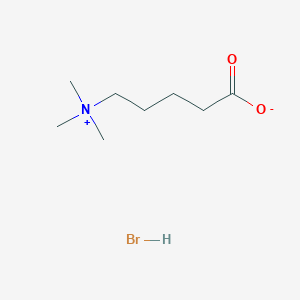
delta-Valerobetaine (hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Valerobetaine (hydrobromide) is a naturally occurring metabolite known for its diverse biological activitiesThis compound has gained attention due to its potential roles in various physiological processes, including its impact on metabolism and its cytotoxic effects on certain cancer cells .
Méthodes De Préparation
Delta-Valerobetaine (hydrobromide) can be synthesized through microbial fermentation processes. It is produced by diverse bacterial species from the amino acid lysine via known microbial enzymes . Industrial production methods typically involve the cultivation of specific bacterial strains under controlled conditions to optimize the yield of delta-Valerobetaine. The compound is then extracted and purified for further use .
Analyse Des Réactions Chimiques
Delta-Valerobetaine (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of delta-Valerobetaine.
Reduction: Reduction reactions can convert delta-Valerobetaine into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in delta-Valerobetaine are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Delta-Valerobetaine (hydrobromide) has several scientific research applications:
Chemistry: It is used as a model compound to study betaine chemistry and its interactions with other molecules.
Mécanisme D'action
The mechanism of action of delta-Valerobetaine (hydrobromide) involves its interaction with mitochondrial pathways. It has been shown to induce apoptosis in cancer cells through the activation of the PINK1/Parkin pathway, leading to mitochondrial dysfunction and cell death . Additionally, delta-Valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels, which can contribute to its obesogenic effects .
Comparaison Avec Des Composés Similaires
Delta-Valerobetaine (hydrobromide) can be compared with other similar compounds such as:
Betaine: Both compounds are betaines, but delta-Valerobetaine has unique biological activities not observed in betaine.
Gamma-Butyrobetaine: This compound is structurally similar but has different metabolic and physiological effects.
Trimethylamine N-oxide (TMAO): Delta-Valerobetaine is a precursor of TMAO, which is associated with cardiovascular disease risk.
Delta-Valerobetaine stands out due to its dual role in promoting obesity and exhibiting cytotoxic effects on cancer cells, highlighting its unique biological significance .
Propriétés
Formule moléculaire |
C8H18BrNO2 |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
5-(trimethylazaniumyl)pentanoate;hydrobromide |
InChI |
InChI=1S/C8H17NO2.BrH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H |
Clé InChI |
RPEYJGAXSPKPAL-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCC(=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



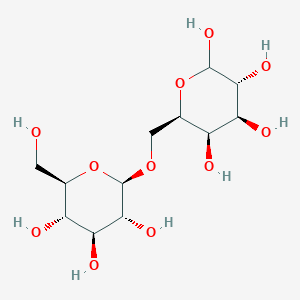
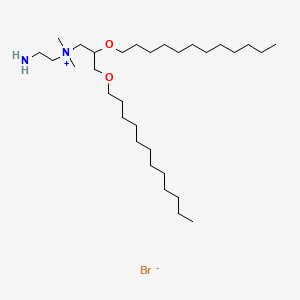
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
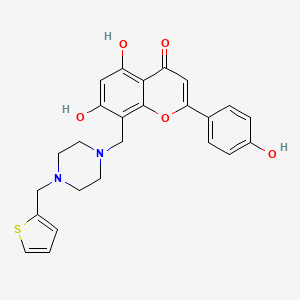
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
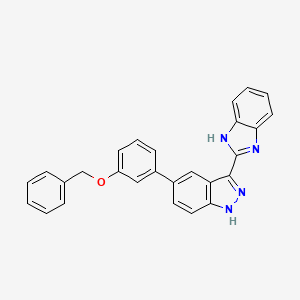


![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)
